4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8685042
InChI: InChI=1S/C23H23FN6O/c1-31-21-8-7-17(13-20(21)24)15-28-9-11-29(12-10-28)22-19-14-27-30(23(19)26-16-25-22)18-5-3-2-4-6-18/h2-8,13-14,16H,9-12,15H2,1H3
SMILES: COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5)F
Molecular Formula: C23H23FN6O
Molecular Weight: 418.5 g/mol

4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC8685042

Molecular Formula: C23H23FN6O

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C23H23FN6O
Molecular Weight 418.5 g/mol
IUPAC Name 4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C23H23FN6O/c1-31-21-8-7-17(13-20(21)24)15-28-9-11-29(12-10-28)22-19-14-27-30(23(19)26-16-25-22)18-5-3-2-4-6-18/h2-8,13-14,16H,9-12,15H2,1H3
Standard InChI Key RNJYPNNAMQWUOF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5)F
Canonical SMILES COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5)F

Introduction

Overview

4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core structure. This molecule features a phenyl group at position 1 and a piperazine moiety at position 4, further substituted with a 3-fluoro-4-methoxybenzyl group. Its structural complexity suggests potential biological activity, particularly in kinase inhibition, as inferred from analogs described in patent US7452880B2 .

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyrazolo[3,4-d]pyrimidine scaffold, a nitrogen-rich heterocycle known for its role in medicinal chemistry. Key substituents include:

  • Position 1: A phenyl group contributing to hydrophobic interactions.

  • Position 4: A piperazine ring modified with a 3-fluoro-4-methoxybenzyl group, enhancing solubility and target binding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23_{23}H23_{23}FN6_6O2_2
Molecular Weight434.47 g/mol
LogP (Predicted)3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

Synthesis and Derivatization

Synthetic Pathways

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:

  • Core Formation: Cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamidine acetate to generate the pyrazolo[3,4-d]pyrimidine core .

  • Piperazine Introduction: Nucleophilic substitution at position 4 using 1-(3-fluoro-4-methoxybenzyl)piperazine under basic conditions .

Structural Modifications

Analogous compounds in US7452880B2 highlight the impact of substituents on activity:

  • Fluorine: Enhances metabolic stability and binding affinity via electronegative effects.

  • Methoxy Group: Improves solubility and modulates electronic properties .

Pharmacological Profile

Mechanism of Action

While direct data on this compound is limited, structurally related pyrazolo[3,4-d]pyrimidines exhibit kinase inhibitory activity. For example, derivatives with piperazine substitutions show inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), critical targets in oncology .

Biological Activity

  • Kinase Inhibition: The 3-fluoro-4-methoxybenzyl group may enhance selectivity for tyrosine kinases by fitting into hydrophobic pockets.

  • Antiproliferative Effects: Analogous compounds demonstrate IC50_{50} values in the nanomolar range against cancer cell lines .

Table 2: Comparative Activity of Analogous Compounds

CompoundTarget KinaseIC50_{50} (nM)
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine EGFR12
6-(2,4-Difluorophenoxy)-3-(2-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidine VEGFR28

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: High lipophilicity (LogP ~3.2) suggests good membrane permeability.

  • Metabolism: Fluorine substitution likely reduces oxidative metabolism, extending half-life .

Toxicity Considerations

Future Directions

Research Priorities

  • In Vivo Efficacy Studies: Evaluate tumor growth inhibition in xenograft models.

  • Structural Optimization: Modify the benzyl group to improve bioavailability.

  • Safety Profiling: Assess genotoxicity and organ-specific toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator